Dihydro-beta-agarofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

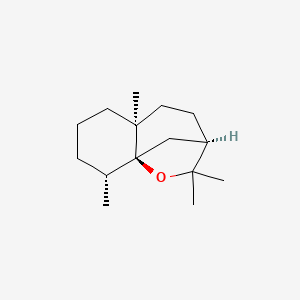

Dihydroagarofuran is a eudesmane sesquiterpenoid that is octahydro-2H-3,9a-methano-1-benzoxepine substituted by methyl groups at positions 2, 2, 5a and 9 (the 3R,5aS,9R,9aS stereoisomer). It has a role as a metabolite. It is an organic heterotricyclic compound, a bridged compound, a eudesmane sesquiterpenoid and a cyclic ether.

Wissenschaftliche Forschungsanwendungen

Dihydro-beta-agarofuran has garnered attention for its neuroprotective properties , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound sesquiterpenoids can resist neurocyte damage induced by amyloid-beta proteins, which are implicated in Alzheimer's pathology. These compounds have shown promise in improving cognitive functions and memory impairment caused by neurotoxic agents like scopolamine .

Neuroprotection

- Mechanism : this compound acts by mitigating oxidative stress and preventing apoptosis in neuronal cells, making it a candidate for developing neuroprotective drugs .

- Case Study : A study demonstrated that specific this compound derivatives improved memory retention in animal models subjected to cognitive deficits .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. New compounds isolated from various plant sources have exhibited significant cytotoxic effects against several cancer cell lines.

- Inhibition of Multidrug Resistance : Dihydro-beta-agarofurans have been identified as effective agents in reversing multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

- Case Study : In vitro studies revealed that certain this compound compounds inhibited leucine uptake in LNCaP prostate cancer cells more effectively than standard inhibitors, indicating their potential as adjunct therapies in cancer treatment .

Chemical Properties and Structural Diversity

This compound compounds exhibit a tricyclic structure that contributes to their diverse biological activities. The structural variations among different derivatives enhance their pharmacological profiles.

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| Compound 1 | Sesquiterpene Polyester | Antitumor |

| Compound 2 | Macrolide Sesquiterpene | Neuroprotective |

| Compound 3 | Acetylcholinesterase Inhibitor | Cognitive Enhancement |

Synthesis and Derivation

Research into the total synthesis of this compound compounds has led to the development of semi-synthetic derivatives that exhibit enhanced bioactivity.

Synthetic Approaches

Various synthetic methods have been employed to produce this compound derivatives, including:

- Robinson Annulation Reaction : Used to create new derivatives with modified biological activities .

- Chemical Modifications : Alterations at specific functional groups have been shown to enhance inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .

Analyse Chemischer Reaktionen

Key Reaction Pathways

Dihydro-β-agarofuran undergoes transformations critical for synthetic modifications and functionalization:

Esterification and Acylation

-

Benzoylation : DHβAF derivatives are synthesized via benzoyl chloride treatment under DMAP catalysis. For example, compound 7 (1α-acetoxy-6β,9β-dibenzoyloxy-2-oxodihydro-β-agarofuran) forms through selective acylation at C-6 and C-9 positions .

-

Acetylation : Acetyl chloride reacts with hydroxyl groups at C-1 and C-8 to yield diacetylated derivatives (e.g., compound 2 ) .

Oxidation Reactions

-

Ketone Formation : Dess-Martin periodinane (DMP) oxidizes secondary alcohols (e.g., C-8 hydroxyl) to ketones. Compound 3 (1α-acetoxy-6β,9β-dibenzoyloxy-2,8-dioxo-DHβAF) is synthesized via this method .

Dearomative Oxidation/Cyclization

-

A novel method constructs the tricyclic DHβAF core in 9 steps from 6-methoxy-1-tetralone. Key steps include MHAT reduction of β,β-disubstituted dienones and hydroxyl-directed Simmons-Smith cyclopropanation .

Radical Cyclization

-

Photochemical or thermal activation generates radicals for ring system formation, enabling synthesis of neuroprotective derivatives.

Functional Group Transformations

-

Hydroxyl Migration : DMAP-catalyzed reactions induce hydroxyl group migration (e.g., from C-3 to C-14) .

-

Morpholine Conjugation : Compound 6 forms via morpholine addition to chlorinated intermediates (e.g., 5 ) .

Case Studies: Reaction Outcomes

The following table summarizes reaction conditions and products for selected DHβAF derivatives:

Reaction Mechanisms and Stereochemical Outcomes

-

Esterification Selectivity : Benzoylation favors equatorial hydroxyl groups (C-6 and C-9) due to reduced steric hindrance .

-

Radical Stability : Tertiary carbon radicals stabilize during cyclization, directing regioselectivity in ring formation.

-

Stereochemical Control : NOESY and 2D-NMR confirm axial/equatorial substituent orientations. For example, C-8 hydroxyl in compound 6 adopts an axial configuration .

Challenges and Innovations

Eigenschaften

CAS-Nummer |

5956-09-2 |

|---|---|

Molekularformel |

C15H26O |

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

(1S,2R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12-,14+,15+/m1/s1 |

InChI-Schlüssel |

HVAVUZLEYSAYGE-UXOAXIEHSA-N |

SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

Isomerische SMILES |

C[C@@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

Kanonische SMILES |

CC1CCCC2(C13CC(CC2)C(O3)(C)C)C |

Synonyme |

alpha-dihydroagarofuran beta-dihydroagarofuran beta-isomer of dihydroagarofuran dihydro-beta-agarofuran dihydroagarofuran |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.